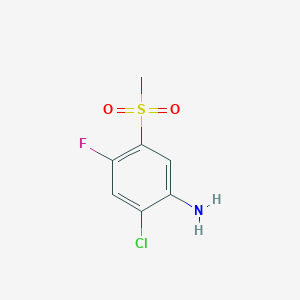

2-Chloro-4-fluoro-5-methanesulfonylaniline

Description

2-Chloro-4-fluoro-5-methanesulfonylaniline (CAS RN: 1820604-47-4) is a substituted aniline derivative characterized by chloro (Cl), fluoro (F), and methanesulfonyl (SO₂CH₃) groups at the 2-, 4-, and 5-positions of the benzene ring, respectively. This compound is notable for its high purity (98%) and is utilized in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which influence reactivity and intermolecular interactions .

Properties

IUPAC Name |

2-chloro-4-fluoro-5-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO2S/c1-13(11,12)7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVMHWJFRMJTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C(=C1)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-4-fluoro-5-methanesulfonylaniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antiproliferative effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H8ClFNO2S

- Molecular Weight : 227.66 g/mol

- CAS Number : 1820604-47-4

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antiproliferative properties against various cancer cell lines. The following sections detail its effects, mechanisms, and relevant studies.

The compound exhibits its biological effects through several mechanisms:

- Inhibition of Cell Proliferation : It has been shown to inhibit cell proliferation in various cancer cell lines, including H-460 (non-small-cell lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer) cells.

- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest, preventing the progression of cancer cells through critical checkpoints.

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluated the antiproliferative activity of several derivatives of this compound against various cancer cell lines using the MTT assay. The results indicated significant inhibition with IC50 values ranging from 0.03 to 4.74 μM, demonstrating potent activity compared to standard chemotherapeutics like gefitinib .

- Table 1 summarizes the IC50 values for various cell lines:

Compound H-460 (IC50 μM) HT-29 (IC50 μM) HepG2 (IC50 μM) SGC-7901 (IC50 μM) This compound 0.55 1.24 0.33 1.00 Gefitinib 1.24 3.00 2.00 3.50 - Selectivity and Efficacy :

- Comparative Studies :

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with 2-Chloro-4-fluoro-5-methanesulfonylaniline, differing primarily in substituent type, position, or functional groups. Key comparisons include molecular properties, synthetic routes, and applications.

Substituent Position and Functional Group Variations

Table 1: Structural and Molecular Comparison

| Compound Name | CAS RN | Molecular Formula | Molar Mass (g/mol) | Substituents (Position) | Key Functional Group Differences |

|---|---|---|---|---|---|

| This compound | 1820604-47-4 | C₇H₆ClFNO₂S | 223.64 | Cl (2), F (4), SO₂CH₃ (5) | Methanesulfonyl at position 5 |

| 4-Chloro-5-fluoro-2-methoxyaniline | 1268392-91-1 | C₇H₇ClFNO | 175.59 | Cl (4), F (5), OCH₃ (2) | Methoxy replaces methanesulfonyl |

| 2-Chloro-5-methyl-4-(trifluoromethyl)aniline | 1805644-84-1 | C₈H₇ClF₃N | 209.60 | Cl (2), CF₃ (4), CH₃ (5) | Trifluoromethyl and methyl substituents |

| 5-Trifluoromethyl-2,4-disulfamylaniline | Not Provided | C₇H₆F₃N₂O₄S₂ | 312.26 | CF₃ (5), SO₂NH₂ (2,4) | Dual sulfamyl groups |

| 4-Methylsulfanyl-2-(trifluoromethyl)aniline | 59920-85-3 | C₈H₈F₃NS | 211.21 | CF₃ (2), SCH₃ (4) | Methylthio vs. methanesulfonyl |

Key Research Findings and Property Differences

Electron-Withdrawing Effects :

- The methanesulfonyl group in this compound is a strong electron-withdrawing group (EWG), enhancing electrophilic substitution resistance compared to methoxy (electron-donating) in 4-Chloro-5-fluoro-2-methoxyaniline .

- Trifluoromethyl (CF₃) in 2-Chloro-5-methyl-4-(trifluoromethyl)aniline provides moderate EWG effects but increases lipophilicity, impacting solubility .

Thermal Stability and Melting Points :

- 5-Trifluoromethyl-2,4-disulfamylaniline exhibits a high melting point (247–248°C), attributed to hydrogen bonding from sulfamyl groups .

- Methanesulfonyl-containing compounds like the target molecule typically have lower melting points due to reduced hydrogen-bonding capacity compared to sulfamyl derivatives.

Synthetic Accessibility :

- Sulfamyl derivatives (e.g., 5-Trifluoromethyl-2,4-disulfamylaniline) are synthesized via nucleophilic substitution using sulfonating agents like p-toluenesulfonic acid .

- Methanesulfonyl groups are introduced via oxidation of methylthio precursors or direct sulfonation, as seen in 4-Methylsulfanyl-2-(trifluoromethyl)aniline .

Applications :

- The target compound’s methanesulfonyl group is critical in agrochemical intermediates (e.g., herbicidal benzamides), while trifluoromethyl analogs are prevalent in pharmaceuticals due to metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.